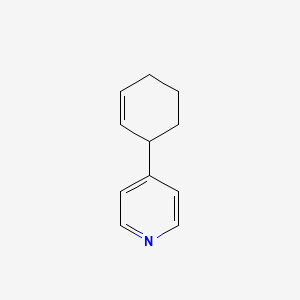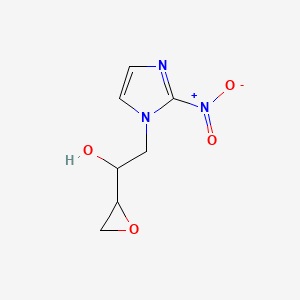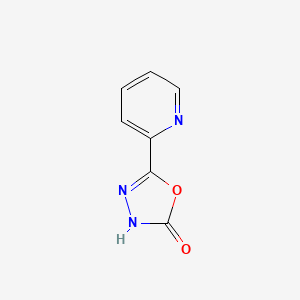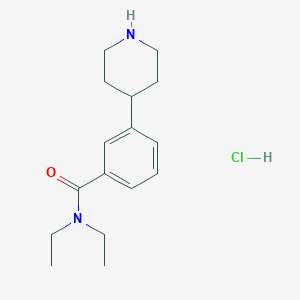![molecular formula C9H15NO4 B13995035 N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide CAS No. 27773-01-9](/img/structure/B13995035.png)
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is characterized by its unique spiro structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. The presence of the N-hydroxy group and the carboxamide functionality makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane-6-carboxylic acid with hydroxylamine in the presence of a coupling agent . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-hydroxy group would yield N-oxide derivatives, while reduction of the carboxamide group would yield amines.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spiro ring system provides structural rigidity, which can enhance binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid: Similar structure but lacks the N-hydroxy group.
1,4-Dioxaspiro[4.5]decane-6-carboxamide: Similar structure but lacks the N-hydroxy group.
N-hydroxy-1,4-dioxaspiro[4.5]decane-10-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is unique due to the presence of both the N-hydroxy group and the carboxamide functionality within the spiro ring system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
27773-01-9 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide |
InChI |
InChI=1S/C9H15NO4/c11-8(10-12)7-3-1-2-4-9(7)13-5-6-14-9/h7,12H,1-6H2,(H,10,11) |
InChI-Schlüssel |
KMLVCNJCHYHQIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)C(=O)NO)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)



![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)




![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)



